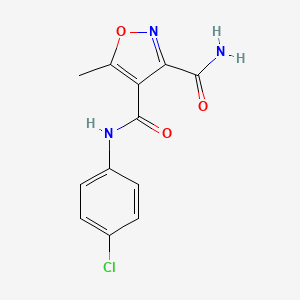

N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide

Descripción

N⁴-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide is a synthetic compound featuring an isoxazole core substituted with a 4-chlorophenyl group and methylcarboxamide moieties.

Propiedades

IUPAC Name |

4-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c1-6-9(10(11(14)17)16-19-6)12(18)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPZXYODXWMVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501207113 | |

| Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338761-32-3 | |

| Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338761-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Análisis De Reacciones Químicas

Types of Reactions

N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been investigated for its potential anticancer properties. Studies have shown that compounds with isoxazole structures can inhibit tumor growth by interfering with specific cellular pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation.

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism could involve the modulation of inflammatory cytokines or inhibition of pathways such as NF-kB.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes that play crucial roles in various biological processes. For example, it may inhibit proteases or phosphatases, which are vital in signaling pathways related to disease states.

Agricultural Applications

1. Pesticide Development

Due to its biological activity, N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has potential applications in developing new pesticides. Its effectiveness against specific pests could be attributed to its ability to disrupt metabolic processes within the organisms.

2. Herbicide Potential

Research into the herbicidal properties of isoxazole derivatives suggests that this compound could be effective in controlling unwanted plant growth by inhibiting essential biochemical pathways in plants.

Material Science

1. Polymer Chemistry

The compound can serve as a building block for synthesizing new polymers with desired properties. Its unique structure may impart specific characteristics such as thermal stability or chemical resistance to the resulting materials.

2. Coatings and Adhesives

N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide may be utilized in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to control groups, suggesting a promising avenue for further development in cancer therapeutics.

Case Study 2: Agricultural Application

A field trial was conducted to assess the efficacy of N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide as a herbicide. The results showed a marked reduction in weed biomass compared to untreated plots, indicating its potential utility in agricultural practices for weed management.

Mecanismo De Acción

The mechanism of action of N4-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

N4-[2-(4-Chlorophenyl)-3-chloro-4-oxoazetidin-1-yl]aminoacetylamino-N1-(3,4-dimethyl-1,2-oxazol-5-yl)benzensulfonamide (5b3)

- Structural Features :

- Synthesis :

- Key Differences :

- The β-lactam moiety in 5b3 may confer antibiotic activity, whereas the carboxamide groups in the target compound could enhance hydrogen-bonding interactions with biological targets.

N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine

- Structural Features :

- Synthesis :

Benzazepine Dicarboxamide Derivatives

- Structural Features :

- Functional Relevance :

Tabulated Comparative Analysis

Actividad Biológica

N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

1. Synthesis of N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide

The synthesis of this compound typically involves multi-step organic reactions that incorporate isoxazole and carboxamide functionalities. The general synthetic pathway includes:

- Formation of Isoxazole Ring: Utilizing a 1,3-dipolar cycloaddition reaction where nitrile oxides react with alkenes or alkynes.

- Amidation Reaction: Incorporating the carboxamide group through the reaction of isoxazole with carboxylic acids.

2.1 Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. The compound N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 12.5 |

| Escherichia coli | 18 | 10.0 |

| Salmonella typhi | 14 | 15.0 |

These results indicate that the compound has moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

2.2 Anticancer Activity

The anticancer potential of N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Hep3B (liver cancer).

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 15.48 | Induction of apoptosis |

| MCF-7 | 39.80 | Cell cycle arrest at G2/M phase |

| Hep3B | 23.00 | Inhibition of alpha-fetoprotein secretion |

The compound exhibited significant cytotoxicity with IC50 values indicating its potential as a chemotherapeutic agent . Notably, it was found to induce apoptosis in Hep3B cells while reducing necrosis rates significantly.

3. Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can be influenced by structural modifications. For instance:

- Substituents on the phenyl ring can enhance or diminish activity.

- The position and nature of functional groups attached to the isoxazole ring play a crucial role in determining potency.

Research indicates that compounds with electron-withdrawing groups tend to exhibit higher biological activity due to increased electron density at the reactive sites .

4. Case Studies and Research Findings

Several studies have highlighted the promising nature of isoxazole derivatives:

- A study by Wang et al. (2021) reported that various isoxazole derivatives showed broad-spectrum antimicrobial activity and suggested further exploration for drug development .

- Another study focused on Hsp90 inhibition by isoxazole compounds, demonstrating their potential in cancer therapy through molecular docking studies and cytotoxic assays .

Q & A

Basic: What synthetic methodologies are employed for preparing N⁴-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide?

The synthesis typically involves condensation reactions between substituted isoxazole precursors and chlorophenyl derivatives. For example, analogous compounds like N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine are synthesized via Schiff base formation using 3,4-dimethylisoxazol-5-amine and 4-chlorobenzaldehyde under reflux in ethanol . Key steps include:

- Catalytic conditions : Use of 40% KOH or similar bases to drive condensation reactions, as seen in the synthesis of related pyrimidin-2-thiones .

- Purification : Recrystallization from ethanol or slow evaporation for single-crystal growth .

- Characterization : FTIR and NMR to confirm functional groups and regiochemistry.

Basic: How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For instance, the crystal structure of N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide (a structural analog) was resolved using SHELXL-97 for refinement, with data collected on a Bruker SMART CCD diffractometer . Key parameters include:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : Full-matrix least-squares methods with anisotropic thermal parameters for non-H atoms .

- Software : ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Contradictions in crystallographic data (e.g., high R-factors or unexpected bond lengths) often arise from:

- Disordered atoms : Use SHELXL’s PART and SUMP instructions to model disorder, as demonstrated in analogous isoxazole derivatives .

- Twinned crystals : Apply twin-law matrices (e.g., -h, -k, l) during refinement in SHELXL .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Basic: What spectroscopic techniques are critical for characterizing intermediates?

- NMR : ¹H/¹³C NMR to verify regioselectivity and substituent positions. For example, the 4-chlorophenyl group shows characteristic aromatic protons at δ 7.35–7.45 ppm in CDCl₃ .

- FTIR : Carboxamide C=O stretches appear near 1680–1700 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀ClN₃O₃ at m/z 298.0352) .

Advanced: How can computational methods complement experimental data in studying this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles, which can be cross-validated with X-ray data .

- Molecular docking : Screen for potential biological targets (e.g., enzymes or receptors) using AutoDock Vina, guided by structural analogs with reported antimicrobial activity .

- ADMET prediction : Use SwissADME to estimate solubility (LogP) and bioavailability, critical for preclinical studies .

Advanced: What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂ or -CF₃) at the 4-chlorophenyl moiety to enhance antimicrobial potency, as seen in triazolothiadiazine derivatives .

- Scaffold hybridization : Combine the isoxazole core with pyridine or thiazole rings to improve metabolic stability, inspired by agrochemical leads .

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 8 µg/mL indicates activity) .

Basic: What are the key challenges in scaling up synthesis for preclinical trials?

- Yield optimization : Replace ethanol with DMF in condensation steps to improve reaction rates, as demonstrated in ethyl thiazole carboxylate syntheses .

- Purification bottlenecks : Use column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane gradients for intermediates .

- Regiochemical control : Monitor reaction temperature (≤80°C) to avoid side products like regioisomeric isoxazoles .

Advanced: How to address conflicting biological activity data across studies?

- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Solubility adjustments : Use DMSO/PBS mixtures (≤1% DMSO) to ensure compound dissolution without cytotoxicity .

- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.